3-Fluoro-4-(methylthio)-pyridine
CAS No.: 902518-41-6
Cat. No.: VC8314939
Molecular Formula: C6H6FNS
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902518-41-6 |
|---|---|
| Molecular Formula | C6H6FNS |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 3-fluoro-4-methylsulfanylpyridine |
| Standard InChI | InChI=1S/C6H6FNS/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 |
| Standard InChI Key | RHMGQKJWGKVPES-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=NC=C1)F |
| Canonical SMILES | CSC1=C(C=NC=C1)F |
Introduction
3-Fluoro-4-(methylthio)-pyridine, with the CAS number 902518-41-6, is a synthetic organic compound belonging to the pyridine family. It is characterized by the presence of a fluorine atom at the 3-position and a methylthio group at the 4-position of the pyridine ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
The synthesis of 3-Fluoro-4-(methylthio)-pyridine typically involves the modification of pyridine derivatives. While specific synthesis methods for this compound are not widely detailed in available literature, general approaches to synthesizing fluorinated pyridines include photoredox-mediated coupling reactions and direct fluorination techniques . The preparation of similar compounds often requires careful control of reaction conditions to achieve the desired substitution pattern.
Safety and Handling
Handling 3-Fluoro-4-(methylthio)-pyridine requires caution due to its chemical properties. Although specific safety data sheets (SDS) for this compound are not readily available, general precautions should include wearing protective gear and ensuring proper ventilation when handling organic compounds with potential toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume